Cas no 670259-16-2 (4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide)
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
- Benzenesulfonamide, N-(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)-4-fluoro-
- 4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo7.7.1.0^{2,7}.0^{13,17}heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide
- 4-fluoro-N-(3-methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
- 4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide
- STK711857
- EU-0083576
- AQ-390/42133014
- F1414-1264
- SR-01000908733
- AB00686021-01
- SR-01000908733-1
- AKOS000594287
- 4-fluoro-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)benzenesulfonamide
- 670259-16-2
- CHEMBL1766957
- WAY-325010
-
- Inchi: 1S/C23H15FN2O4S/c1-26-19-11-10-18(25-31(29,30)14-8-6-13(24)7-9-14)22-21(19)17(12-20(26)27)15-4-2-3-5-16(15)23(22)28/h2-12,25H,1H3
- InChI Key: BTEJGTMVORRRKC-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C4C=2C(=O)C2=C(C4=CC(=O)N3C)C=CC=C2)(=O)=O)=CC=C(F)C=C1
Computed Properties
- Exact Mass: 434.07365630g/mol
- Monoisotopic Mass: 434.07365630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 3
- Complexity: 890
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 91.9Ų
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1414-1264-2μmol |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-5μmol |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-10μmol |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-20μmol |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-1mg |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-2mg |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-3mg |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-4mg |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-5mg |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1414-1264-10mg |
4-fluoro-N-{14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-10-yl}benzene-1-sulfonamide |
670259-16-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide
Comprehensive Overview of 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide (CAS No. 670259-16-2)
4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, with the CAS number 670259-16-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of naphthoquinoline derivatives, which are known for their potential applications in medicinal chemistry. The presence of both a fluoro and a benzenesulfonamide moiety in its structure makes it a promising candidate for further exploration in drug discovery and development.
In recent years, the scientific community has shown increasing interest in naphthoquinoline-based compounds due to their diverse biological activities. Researchers are particularly focused on understanding the structure-activity relationship (SAR) of such molecules, as it can provide insights into their potential therapeutic uses. The 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide is no exception, with its unique structural features offering a platform for investigating its interactions with biological targets.
One of the key areas of interest for this compound is its potential role in enzyme inhibition. The benzenesulfonamide group is a well-known pharmacophore in many enzyme inhibitors, particularly those targeting carbonic anhydrases and kinases. Given the growing demand for novel enzyme inhibitors in treating various diseases, the study of this compound could contribute to the development of new therapeutic agents. Additionally, the fluoro substituent is often incorporated into drug molecules to enhance their metabolic stability and bioavailability, making this compound a valuable subject for pharmacokinetic studies.
Another hot topic in the field is the exploration of heterocyclic compounds for their anti-inflammatory and anticancer properties. The naphthoquinoline core of 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide shares structural similarities with other bioactive molecules that have demonstrated efficacy in preclinical studies. This has led to speculation about its potential applications in oncology and immunology, although further research is needed to validate these hypotheses.
From a synthetic chemistry perspective, the preparation of 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide involves multi-step reactions that highlight the importance of regioselective functionalization and protecting group strategies. These synthetic challenges are often discussed in academic forums and research publications, as they provide valuable lessons for chemists working on complex organic molecules. The compound's CAS number 670259-16-2 serves as a unique identifier, facilitating its retrieval in chemical databases and literature searches.
In the context of drug design, the molecular docking and computational modeling of this compound have become areas of active investigation. Researchers are leveraging advanced AI-driven tools to predict its binding affinity with various protein targets, which could accelerate the discovery of new drug candidates. This aligns with the broader trend of integrating machine learning and cheminformatics into pharmaceutical research, a topic frequently searched by professionals in the field.
Lastly, the safety and toxicological profile of 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide remain under scrutiny, as is the case with any novel compound. Regulatory agencies and research institutions emphasize the need for comprehensive in vitro and in vivo studies to assess its potential risks and benefits. This underscores the importance of rigorous scientific evaluation before any clinical applications can be considered.
In summary, 4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide (CAS No. 670259-16-2) represents a fascinating subject for researchers across multiple disciplines. Its unique chemical structure, combined with the growing interest in naphthoquinoline derivatives, positions it as a compound with significant potential in the realms of drug discovery and biochemical research. As the scientific community continues to explore its properties and applications, this compound may well emerge as a key player in the development of next-generation therapeutics.
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